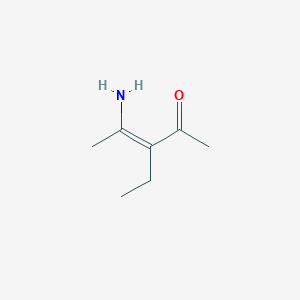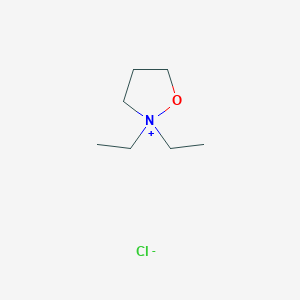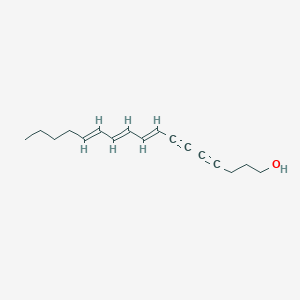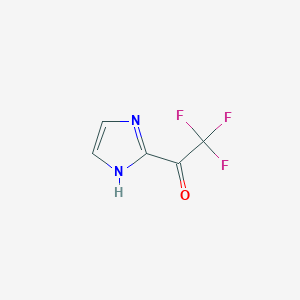
3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-amino-3-pentene-2-one is an organic compound with the molecular formula C7H13NO. It is a derivative of pentene with an amino group and an ethyl group attached to the carbon chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-amino-3-pentene-2-one can be achieved through various methods. One common approach involves the reaction of 3-penten-2-one with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-4-amino-3-pentene-2-one may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in achieving a cost-effective and environmentally friendly process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-amino-3-pentene-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Ethyl-4-amino-3-pentene-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds, particularly heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in nucleophilic or electrophilic reactions, depending on the functional groups present.
Comparación Con Compuestos Similares
Similar Compounds
3-Penten-2-one, 4-amino-: This compound is structurally similar but lacks the ethyl group.
4-Amino-3-penten-2-one: Another similar compound with a different substitution pattern.
Uniqueness
3-Ethyl-4-amino-3-pentene-2-one is unique due to the presence of both an ethyl group and an amino group on the pentene backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and catalysis.
Propiedades
Número CAS |
104076-25-7 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(Z)-4-amino-3-ethylpent-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5- |
Clave InChI |
XUXMUXDYSNKLKI-ALCCZGGFSA-N |
SMILES |
CCC(=C(C)N)C(=O)C |
SMILES isomérico |
CC/C(=C(\C)/N)/C(=O)C |
SMILES canónico |
CCC(=C(C)N)C(=O)C |
Sinónimos |
3-Penten-2-one, 4-amino-3-ethyl-, (3Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)




